1,2-Bis(phthalamido)benzene

Description

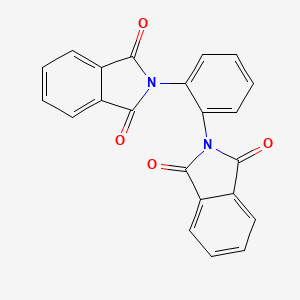

Structure

2D Structure

3D Structure

Properties

CAS No. |

37881-98-4 |

|---|---|

Molecular Formula |

C22H12N2O4 |

Molecular Weight |

368.3 g/mol |

IUPAC Name |

2-[2-(1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione |

InChI |

InChI=1S/C22H12N2O4/c25-19-13-7-1-2-8-14(13)20(26)23(19)17-11-5-6-12-18(17)24-21(27)15-9-3-4-10-16(15)22(24)28/h1-12H |

InChI Key |

QMYXYGOUFQPVGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3N4C(=O)C5=CC=CC=C5C4=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1,2 Bis Phthalamido Benzene

Established Synthetic Pathways for 1,2-Disubstituted Benzene (B151609) Scaffolds

The synthesis of 1,2-disubstituted benzene derivatives, also known as ortho-substituted systems, is a fundamental objective in organic synthesis. Several general strategies exist for creating such scaffolds, which provide the foundational framework upon which a molecule like 1,2-Bis(phthalamido)benzene is built.

Directed Ortho-Metalation (DoM): This powerful technique involves using a directing group (e.g., -CONR₂, -OMe, -NHCOR) on a benzene ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryllithium or arylsodium species can then be quenched with an electrophile to install a second substituent.

Nucleophilic Aromatic Substitution (SNAr): In cases where the benzene ring is activated by strong electron-withdrawing groups (like -NO₂), a nucleophile can displace a leaving group (such as a halide) located at the ortho or para position.

Electrophilic Aromatic Substitution: While standard electrophilic substitution on monosubstituted benzenes often yields a mixture of ortho and para isomers, specific directing groups and reaction conditions can be optimized to favor the formation of the 1,2-disubstituted product.

Synthesis from Pre-functionalized Scaffolds: The most direct and efficient pathway for many complex ortho-disubstituted targets, including this compound, is to begin with a commercially available or readily synthesized starting material that already possesses the desired 1,2-substitution pattern. For the target compound, the logical precursor is a molecule with two nucleophilic groups at the 1 and 2 positions, such as 1,2-diaminobenzene. This approach bypasses the challenges of controlling regioselectivity and focuses directly on the desired functional group transformation.

For the specific synthesis of this compound, the strategy of utilizing a pre-functionalized 1,2-disubstituted benzene is overwhelmingly preferred due to its directness and high efficiency.

Phthalimidation Reaction Pathways for Ortho-Substituted Benzene Systems

The core transformation in the synthesis of this compound is the double phthalimidation of a 1,2-diaminobenzene scaffold. This reaction involves the formation of two stable five-membered imide rings. The reaction proceeds between the two primary amine functionalities of 1,2-diaminobenzene and two equivalents of phthalic anhydride (B1165640).

The mechanism involves a two-step sequence for each amine group:

Nucleophilic Acyl Substitution: The nitrogen atom of the primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride molecule. This leads to the opening of the anhydride ring to form an intermediate known as an amic acid (N-(2-aminophenyl)phthalamic acid for the first substitution).

Intramolecular Cyclodehydration: The newly formed amic acid intermediate, upon heating, undergoes an intramolecular condensation reaction. The carboxylic acid group and the remaining N-H of the amide react, eliminating a molecule of water to form the thermodynamically stable five-membered phthalimide (B116566) ring.

This process occurs sequentially for both amino groups on the 1,2-diaminobenzene core, ultimately yielding the target this compound.

The synthesis of this compound is typically a high-yielding process. Optimization focuses on ensuring the complete reaction of both amine groups and facilitating the final dehydration step. Key parameters include the choice of solvent, reaction temperature, and reaction time. The reaction is typically performed using a 1:2 molar ratio of 1,2-diaminobenzene to phthalic anhydride.

Commonly employed conditions include:

Solvent: High-boiling point polar solvents are ideal. Glacial acetic acid is a classic and highly effective choice, as it serves as a solvent and also as a catalyst that facilitates the dehydration step. Other aprotic polar solvents like dimethylformamide (DMF) can also be used.

Temperature: The reaction requires thermal energy to drive the cyclodehydration. Refluxing in glacial acetic acid (boiling point ~118 °C) or heating in DMF to temperatures between 130-150 °C is standard practice.

Solvent-Free Conditions: The reaction can also be performed under melt conditions, where the solid reactants are heated together above their melting points without a solvent. This method is environmentally advantageous and can lead to very high yields and short reaction times, though it may require higher temperatures (e.g., 180-200 °C).

The table below summarizes representative conditions and their impact on product yield.

| Condition ID | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Notes |

|---|---|---|---|---|---|

| A | Glacial Acetic Acid | Reflux (~118) | 3 - 5 | 90 - 95 | Standard, reliable method. Product precipitates upon cooling. |

| B | Dimethylformamide (DMF) | 140 - 150 | 4 - 6 | 88 - 92 | Alternative high-boiling solvent. |

| C | Solvent-Free (Melt) | 180 - 200 | 1 - 2 | >95 | Rapid and efficient; requires precise temperature control. |

This compound is a stable, high-melting solid that exhibits low solubility in water and most common organic solvents at room temperature. This physical property is highly advantageous for its isolation and purification.

Isolation: Following the reaction, the mixture is typically allowed to cool to room temperature. As the solution cools, the product, being poorly soluble in the reaction medium (e.g., acetic acid) at lower temperatures, precipitates out as a solid. This solid can be easily collected by vacuum filtration using a Büchner funnel.

Purification:

Washing: The collected crude solid is washed sequentially with various solvents to remove unreacted starting materials and residual reaction solvent.

A wash with cold water is effective for removing any remaining acetic acid or DMF.

A subsequent wash with a solvent like cold ethanol (B145695) or diethyl ether helps remove any unreacted phthalic anhydride or other soluble organic impurities.

Recrystallization: For obtaining a product of high analytical purity, recrystallization is the preferred method. Due to the compound's low solubility, a high-boiling solvent is required. Dimethylformamide (DMF) is a common choice. The crude solid is dissolved in a minimal amount of hot DMF, and the solution is filtered while hot to remove any insoluble impurities. The filtrate is then allowed to cool slowly, promoting the formation of well-defined crystals of pure this compound, which are then collected by filtration.

Precursors and Synthetic Intermediates

The successful synthesis of this compound is critically dependent on the quality and stoichiometry of its precursors.

Precursors: The two primary precursors for this synthesis are 1,2-diaminobenzene and phthalic anhydride.

1,2-Diaminobenzene (o-Phenylenediamine): This compound provides the central benzene ring and the two nucleophilic amine groups. It is typically synthesized on an industrial scale by the catalytic hydrogenation or chemical reduction of its precursor, 1,2-dinitrobenzene.

Phthalic Anhydride: This reagent serves as the electrophile and provides the phthaloyl moiety that ultimately forms the imide rings. It is a large-scale industrial chemical produced primarily through the catalytic vapor-phase oxidation of o-xylene (B151617) or naphthalene.

The table below details the roles of these key precursors.

| Compound Name | Common Name | Chemical Role | Structural Contribution |

|---|---|---|---|

| 1,2-Diaminobenzene | o-Phenylenediamine (B120857) | Dinucleophile | Provides the central 1,2-disubstituted benzene core. |

| Phthalic Anhydride | - | Dielectrophile (used in 2 eq.) | Provides the two phthalamido functional groups. |

Synthetic Intermediates: During the course of the reaction, transient intermediates are formed. The most significant is the amic acid intermediate . After the first nucleophilic attack by one amine group of 1,2-diaminobenzene on phthalic anhydride, the ring opens to form N-(2-aminophenyl)phthalamic acid . This species contains a free carboxylic acid, an amide, and a remaining primary amine. This intermediate can then either cyclize to form the mono-imide or have its remaining amine group react with a second molecule of phthalic anhydride. The fully ring-opened intermediate, prior to any cyclization, would be N,N'-(1,2-phenylene)bis(2-carboxybenzamide) . However, due to the thermal conditions, these amic acid intermediates are typically not isolated and proceed directly to the final, stable di-imide product through cyclodehydration.

Advanced Spectroscopic and Structural Characterization Methodologies

Molecular Structure Elucidation via High-Resolution Spectroscopic Techniques

High-resolution spectroscopy provides profound insights into the molecular framework, connectivity, and electronic environment of 1,2-Bis(phthalamido)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental.

The ¹H NMR spectrum reveals signals corresponding to the distinct proton environments within the molecule. The aromatic protons of the central benzene (B151609) ring and the phthalimide (B116566) moieties exhibit characteristic chemical shifts, typically observed downfield due to the deshielding effects of the aromatic systems and electron-withdrawing carbonyl groups. wisc.edu The integration of these signals confirms the number of protons in each unique environment, while the coupling patterns (e.g., doublets, triplets) provide information about adjacent protons, helping to establish the substitution pattern on the aromatic rings. wisc.edu

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. nih.gov It distinguishes between the different types of carbon atoms, such as the carbonyl carbons of the phthalimide groups, the carbons of the benzene rings, and any aliphatic carbons if present in derivatives. The chemical shifts of the carbonyl carbons are characteristically found at the downfield end of the spectrum.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.2 - 8.0 | Multiplets | Aromatic protons |

| ¹³C | 120 - 140 | Multiple signals | Aromatic carbons |

| ¹³C | ~167 | Singlet | Carbonyl carbons |

Note: Specific chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of its key functional groups. nih.gov The most prominent features include the C-H stretching vibrations of the aromatic rings, typically appearing in the 3000-3100 cm⁻¹ region. acenet.eduusc.edu The C=O stretching vibrations of the phthalimide groups give rise to intense bands, often observed as a doublet, in the region of 1700-1780 cm⁻¹. oup.com The presence of a band around 1720 cm⁻¹ is indicative of the imide carbonyl group. oup.commdpi.com Additionally, C=C stretching vibrations within the aromatic rings are found in the 1400-1600 cm⁻¹ range. acenet.eduusc.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. wikipedia.org It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric breathing modes of the aromatic rings. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| C=O Stretch (Imide) | 1700 - 1780 | - |

| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 |

| C-N Stretch | ~1380 | ~1380 |

Note: "-" indicates that the signal may be weak or not observed in the Raman spectrum.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. libretexts.orgalevelchemistry.co.uk

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or five decimal places. alevelchemistry.co.ukinnovareacademics.inresearchgate.net This precision allows for the unambiguous determination of the molecular formula of this compound (C₂₂H₁₂N₂O₄), as it can distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov The experimentally determined exact mass should closely match the theoretical calculated mass.

Fragmentation Pattern: In electron impact (EI) mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of this fragmentation pattern provides valuable structural information. libretexts.org For this compound, characteristic fragments would likely arise from the cleavage of the imide rings and the central benzene ring. A prominent fragment could be the phthalimide cation (m/z 147) or related ions. nih.gov The observation of a fragment corresponding to the phenyl group (m/z 77) can also be indicative of the benzene ring structure. docbrown.info

Solid-State Structural Analysis through X-ray Diffraction

X-ray diffraction techniques are indispensable for determining the arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and crystal packing. wikipedia.org

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for obtaining a precise three-dimensional structure of a molecule. mdpi.comcam.ac.uk By irradiating a single crystal of this compound with X-rays, a diffraction pattern is produced. The analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the exact coordinates of each atom in the crystal lattice. cam.ac.uk This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal. beilstein-journals.org

Table 3: Illustrative Single-Crystal X-ray Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.7078 |

| b (Å) | 17.4128 |

| c (Å) | 7.0077 |

| α (°) | 90 |

| β (°) | 110.984 |

| γ (°) | 90 |

| Volume (ų) | 4755.83 |

Note: The values presented are for illustrative purposes and can vary for different polymorphs or solvates of the compound. nih.govnih.gov

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a valuable technique for the analysis of polycrystalline materials. libretexts.org It is often used to identify crystalline phases, assess sample purity, and can also be used for structure determination and refinement. nih.govresearchgate.net The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). libretexts.org For this compound, the experimental PXRD pattern can be compared to a simulated pattern generated from single-crystal X-ray diffraction data to confirm the bulk purity and phase of the synthesized material. researchgate.net Any discrepancies may indicate the presence of impurities or a different polymorphic form. researchgate.net

Coordination Chemistry and Ligand Design with 1,2 Bis Phthalamido Benzene

Principles of Ligand Design Utilizing N-Donor Phthalimido Moieties

The design of ligands around the 1,2-bis(phthalamido)benzene framework is governed by the intrinsic properties of the phthalimido group and the rigid o-phenylene spacer. The phthalimide (B116566) system contains two carbonyl groups adjacent to the imide nitrogen atom. These groups are strongly electron-withdrawing, which reduces the electron density on the nitrogen atom, making it a weaker σ-donor compared to a simple amine. However, the nitrogen atom's lone pair is available for coordination.

The design principles for ligands utilizing N-donor phthalimido moieties include:

Donor Sites : The primary donor sites are the two imide nitrogen atoms. Coordination through these atoms would create a five-membered chelate ring with the metal center, a stable arrangement in coordination chemistry. The carbonyl oxygen atoms also possess lone pairs and could potentially act as secondary donor sites, leading to different coordination modes or bridging interactions.

Steric Influence : The phthalimido groups are bulky and planar. This steric hindrance can influence the coordination geometry around the metal ion, potentially preventing the coordination of additional ligands or favoring specific stereochemistries. mdpi.com The rigid o-phenylene linker ensures a fixed distance and orientation between the two phthalimido donors, predisposing the ligand to act as a bidentate chelator.

Electronic Effects : The electron-withdrawing nature of the phthalimide ring can stabilize lower oxidation states of the coordinated metal ion. The extensive π-system of the phthalimido and benzene (B151609) rings can participate in electronic interactions within the complex, potentially giving rise to interesting photophysical or redox properties. researchgate.net

Supramolecular Interactions : The carbonyl groups are effective hydrogen bond acceptors, a feature that can be used to build supramolecular assemblies. nih.gov In the solid state, these interactions can direct the crystal packing of the complexes.

The combination of a rigid backbone, defined bite angle, and specific electronic character makes this compound a potentially valuable, albeit weakly donating, bidentate N,N'-donor ligand. beilstein-journals.org

Synthesis and Characterization of Metal Complexes

While the coordination chemistry of this compound itself is not extensively documented, its synthesis and the general procedures for forming complexes with related N-donor ligands are well-established.

The ligand can be synthesized via the reaction of o-phenylenediamine (B120857) with phthalic anhydride (B1165640) or a derivative thereof. mdpi.comoncologyradiotherapy.com For instance, reacting o-phenylenediamine with two equivalents of phthalic anhydride at elevated temperatures would yield the desired bis-imide.

General Synthetic Route for Metal Complexes: The complexation would typically involve reacting this compound with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure solubility of both the ligand and the metal precursor. Alcohols, acetonitrile, or dimethylformamide (DMF) are common choices for such reactions. ekb.egscirp.org Gentle heating or refluxing may be required to facilitate the reaction. semanticscholar.org The resulting complexes can often be isolated as crystalline solids upon cooling or by solvent evaporation.

Characterization Techniques: The characterization of any resulting metal complexes would rely on a combination of spectroscopic and analytical methods:

Infrared (IR) Spectroscopy : Coordination of the imide nitrogen to a metal center is expected to influence the vibrational frequencies of the adjacent carbonyl groups. A shift in the C=O stretching frequency (typically around 1700-1760 cm⁻¹) compared to the free ligand would provide evidence of coordination. mdpi.comekb.eg New bands at lower frequencies corresponding to metal-nitrogen (M-N) vibrations may also be observed. ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex. Shifts in the signals of the protons and carbons of the phenylene and phthalimido groups upon coordination would indicate the formation of the complex.

UV-Visible Spectroscopy : The electronic spectra of the complexes would show bands corresponding to π → π* transitions within the ligand and potentially lower energy charge-transfer bands (ligand-to-metal or metal-to-ligand) involving the metal d-orbitals. mdpi.com These spectra are crucial for understanding the electronic structure.

Elemental Analysis and Mass Spectrometry : These techniques are used to confirm the stoichiometry of the complexes, establishing the metal-to-ligand ratio. researchgate.net

Molar Conductivity : Measurements of molar conductivity in a suitable solvent help determine whether the complexes are electrolytic or non-electrolytic in nature. ekb.eg

| Technique | Free Ligand (Expected) | Complex (Expected Change) | Information Gained |

|---|---|---|---|

| FTIR (cm⁻¹) | ν(C=O) ~1760-1740 | Shift in ν(C=O) to lower or higher frequency | Evidence of coordination through N or O atoms |

| ν(C-N) ~1400-1270 | Shift in ν(C-N) | Confirmation of ligand structure | |

| - | New band ν(M-N) ~550-450 | Direct evidence of metal-nitrogen bond formation | |

| ¹H NMR (ppm) | Aromatic H ~7.8-8.0 | Shift in aromatic proton signals | Confirmation of complex formation in diamagnetic systems |

| UV-Vis (nm) | π → π* transitions ~215-260 | Appearance of new Charge-Transfer (CT) bands | Information on electronic structure and metal-ligand interactions |

Transition metals offer a wide range of oxidation states, coordination numbers, and geometries, making them prime targets for complexation with new ligands. Ligands derived from o-phenylenediamine, such as N,N'-bis(salicylidene)-1,2-phenylenediamine (salophen), readily form stable complexes with transition metals including Mn, Fe, Co, Ni, Cu, and Zn. nih.govmdpi.com By analogy, this compound is expected to form complexes with these first-row transition metals, likely adopting a 1:1 or 1:2 metal-to-ligand stoichiometry.

For d⁸ metals like Ni(II), Pd(II), or Pt(II), square planar geometries are common. libretexts.org A 1:1 complex with this compound and two ancillary ligands (e.g., halides) would likely result in a distorted square planar or tetrahedral geometry. For metals that prefer octahedral coordination, such as Co(II), Fe(II), or Ni(II), a 1:2 metal-to-ligand complex, [M(L)₂], could form, or more likely a 1:1 complex with additional solvent or anionic ligands occupying the remaining sites, for example [M(L)(X)₂(Solvent)₂]. ekb.egmdpi.com Redox-active transition metals like copper or ruthenium could form complexes where the electron-withdrawing nature of the phthalimido groups plays a significant role in their catalytic or electronic properties. semanticscholar.orgrsc.org

The coordination chemistry of N-donor ligands with main-group metals is also an area of active research. rsc.org Ditopic ligands based on substituted diamines have been shown to form stable complexes with main group elements like aluminum. uni-regensburg.de Zinc(II), a d¹⁰ main group-like metal, readily forms tetrahedral or distorted square-pyramidal complexes with related Schiff base ligands derived from diamines. uzh.ch It is plausible that this compound could form stable, likely tetrahedral, complexes with Zn(II). The Lewis acidity of other main group metal ions, such as those of aluminum or tin, could facilitate coordination with the N-donor sites of the ligand.

Conformational and Stereochemical Aspects of Metal-1,2-Bis(phthalamido)benzene Complexes

The stereochemistry and conformation of metal complexes are dictated by the ligand's structure and the coordination preference of the metal ion. The this compound ligand possesses significant conformational rigidity. The o-phenylene bridge and the planar phthalimide units restrict free rotation.

Electronic Structure and Bonding in Coordination Compounds

The electronic structure of metal complexes with this compound is determined by the interplay between the metal's d-orbitals and the molecular orbitals of the ligand. Density Functional Theory (DFT) is a powerful tool for probing these interactions in related systems. ufms.brresearchgate.netsciencepublishinggroup.comresearchgate.net

The primary bonding interaction is the σ-donation from the nitrogen lone pairs to the vacant orbitals of the metal ion. The strength of this bond is tempered by the electron-withdrawing effect of the two adjacent carbonyl groups. This inductive effect lowers the energy of the nitrogen lone pair, making it a less powerful donor.

DFT studies on potassium phthalimide show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are influenced by the phthalimide structure. sciencepublishinggroup.com In a metal complex, the HOMO and LUMO would be a combination of metal d-orbitals and ligand-based π and π* orbitals.

Frontier Orbitals : In a typical transition metal complex, the HOMO might have significant metal d-orbital character, while the LUMO could be localized on the π* system of the phthalimido rings. This arrangement would facilitate Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT) transitions upon photoexcitation. frontiersin.org

Charge Analysis : Natural Bond Orbital (NBO) analysis and other charge calculation methods can quantify the charge transfer from the ligand to the metal upon coordination. sciencepublishinggroup.com These calculations would likely confirm a net flow of electron density from the nitrogen atoms to the metal center.

Spectroscopic Correlation : Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the complexes. researchgate.net This allows for the assignment of observed spectral bands to specific electronic transitions (e.g., d-d transitions, LMCT, or MLCT), providing a detailed picture of the electronic structure. frontiersin.org

| Property | Expected Characteristic | Influencing Factor | Supporting Evidence/Analogy |

|---|---|---|---|

| Metal-Ligand Bond | Moderate σ-donation | Electron-withdrawing C=O groups on N-donor | General principles of N-donor ligands with electronegative substituents |

| HOMO-LUMO Gap | Relatively large, tunable by metal choice | Energy levels of metal d-orbitals and ligand π* orbitals | DFT studies on phthalimide derivatives mdpi.comsciencepublishinggroup.com |

| Electronic Transitions | Ligand-centered π-π*, potential for MLCT or LMCT | Overlap between metal d-orbitals and ligand frontier orbitals | UV-Vis spectra of related salophen complexes mdpi.com |

| Redox Behavior | Ligand can act as an electron reservoir | Extensive π-system of the phthalimido groups | Studies on redox non-innocent o-phenylenediamine ligands mdpi.comnih.gov |

Catalytic Applications and Mechanistic Investigations of 1,2 Bis Phthalamido Benzene Derived Catalysts

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, is a field where ligand design plays a pivotal role in determining the outcome of a reaction. Ligands based on the 1,2-disubstituted benzene (B151609) motif are prominent due to their ability to form stable chelate complexes with transition metals, thereby influencing the electronic and steric environment of the metal center.

Carbonylation Reactions

Carbonylation reactions, which involve the introduction of a carbonyl group into an organic molecule, are fundamental transformations in industrial and academic chemistry. Palladium catalysts supported by bidentate ligands with a 1,2-disubstituted benzene backbone have demonstrated remarkable efficacy in these reactions.

A prominent example is the palladium-catalyzed alkoxycarbonylation of alkenes using ligands like 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) (DTBPMB). units.itnih.gov This system is the basis for the commercial "Alpha process" for producing methyl propanoate from ethene. units.it The success of this catalyst is attributed to the unique properties conferred by the DTBPMB ligand. units.itnih.gov The bulky tert-butyl groups on the phosphorus atoms and the specific bite angle of the ligand are crucial for achieving high activity and selectivity. units.it

Research has also explored the dicarbonylation of 1,3-dienes to produce adipate (B1204190) esters, which are important precursors for polyamides and polyesters. unimi.it Palladium catalysts with 1,2-bis(di-tert-butylphosphinomethyl)benzene ligands have been shown to be highly selective for the formation of dimethyl adipate from 1,3-butadiene, carbon monoxide, and methanol, achieving up to 97% selectivity. unimi.it The solvent has been identified as a critical parameter in these reactions, with certain alcohols favoring the desired dicarbonylation. unimi.it

Furthermore, palladium-catalyzed carbonylation reactions of ortho-phenylene dihalides with bifunctional N,O-nucleophiles have been studied. mdpi.com These reactions can lead to the formation of amide alcohols or amide-esters, and in some cases, intramolecular double carbonylation can yield heterocyclic structures. mdpi.com The choice of ligand and reaction conditions is critical for controlling the chemoselectivity of these transformations. mdpi.com

| Substrate | Ligand | Product | Yield (%) | Selectivity (%) |

| Ethene | 1,2-Bis(di-tert-butylphosphinomethyl)benzene (DTBPMB) | Methyl propanoate | High | High |

| 1,3-Butadiene | 1,2-Bis(di-tert-butylphosphinomethyl)benzene (DTBPMB) | Dimethyl adipate | 91 | 96 |

| 2-Bromoiodobenzene | Xantphos | 2-(2-Iodophenylcarboxamido)ethanol | Moderate | Moderate |

Cross-Coupling Reactions

Cross-coupling reactions are a powerful class of reactions for the formation of carbon-carbon and carbon-heteroatom bonds, with wide applications in organic synthesis. sigmaaldrich.commdpi.com Ligands based on the 1,2-disubstituted benzene framework have been instrumental in advancing this field.

1,2-Bis(diphenylphosphino)benzene (B85067) (dppbz) is a versatile ligand used in various cross-coupling reactions. ontosight.airsc.orgacs.org It has been successfully employed in nickel-catalyzed C-N cross-coupling reactions, promoting rapid coupling with low catalyst loadings under mild conditions. mdpi.com Iron-catalyzed cross-coupling reactions between polyfluorinated arylzinc reagents and alkyl halides have also been achieved using a catalytic amount of dppbz, which allows for the selective cleavage of sp3-carbon-halogen bonds. rsc.org

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of biaryl compounds, has also benefited from ligands with this scaffold. researchgate.net While traditional catalysts often rely on phosphine (B1218219) ligands, the development of phosphine-free systems is an active area of research. researchgate.netrsc.org

| Reaction Type | Catalyst System | Substrates | Key Feature |

| C-N Cross-Coupling | Ni/1,2-Bis(diphenylphosphino)benzene | Aryl halides and amines | Mild conditions, low catalyst loading |

| Fluoroaromatic Coupling | Fe/1,2-Bis(diphenylphosphino)benzene | Polyfluorinated arylzinc reagents and alkyl halides | Selective C(sp3)-halogen bond cleavage |

| Suzuki-Miyaura Coupling | Pd/phosphine ligands | Aryl halides and boronic acids | Formation of biaryl compounds |

Hydrogenation and Other Reduction Reactions

Hydrogenation reactions are crucial for the synthesis of a wide range of chemical products. Homogeneous catalysts, particularly those with chiral ligands, have enabled highly enantioselective hydrogenations.

While direct hydrogenation using catalysts derived from 1,2-bis(phthalamido)benzene is not well-documented, related systems provide valuable insights. For instance, rhodium catalysts bearing chiral bisphosphine ligands with a 1,2-disubstituted benzene backbone, such as DuPhos derivatives, are highly effective for the asymmetric hydrogenation of various prochiral olefins. ualberta.cauit.no These catalysts have been used in the synthesis of important pharmaceutical intermediates. acs.org

Cobalt complexes with bis(phosphine) ligands have also emerged as powerful catalysts for asymmetric hydrogenation. uit.no Mechanistic studies on these systems have provided a deeper understanding of the catalytic cycle and the factors controlling enantioselectivity. uit.no

Transfer hydrogenation, which uses a hydrogen donor other than H2 gas, is another important reduction method. Organobismuth catalysts have been studied for the transfer hydrogenation of azoarenes, and mechanistic investigations have shed light on the active species and reaction pathway. nih.gov

| Reaction Type | Catalyst System | Substrate Type | Key Outcome |

| Asymmetric Hydrogenation | Rh/DuPhos-type ligands | Prochiral olefins | High enantioselectivity |

| Asymmetric Hydrogenation | Co/bis(phosphine) ligands | Prochiral alkenes | High enantioselectivity |

| Transfer Hydrogenation | Organobismuth catalyst | Azoarenes | Efficient reduction |

Stereoselective Catalysis (Asymmetric Transformations)

The development of catalysts for stereoselective transformations is a major goal in organic synthesis, as the biological activity of many molecules is dependent on their stereochemistry. rsc.orgcas.cn Chiral ligands are at the heart of asymmetric catalysis.

Ligands with a 1,2-disubstituted benzene backbone have been employed in a variety of stereoselective reactions. For example, rhodium complexes with chiral bis(tert-butylsulfinyl)benzene ligands have been used in the enantioselective conjugate addition of arylboronic acids to unsaturated esters, providing access to chiral γ-amino acids. cas.cn

In the field of glycosylation, which is crucial for the synthesis of complex carbohydrates, acid-base catalysis using phenylboron derivatives has been shown to be effective for stereoselective 1,2-trans glycosylation. frontiersin.orgnih.gov The stereochemical outcome is controlled by the formation of a catalyst-acceptor adduct that directs the nucleophilic attack. frontiersin.orgnih.gov

The synthesis of chiral 1,2-diamines, which are important building blocks and ligands themselves, has been achieved through various catalytic asymmetric methods, including the ring-opening of meso-aziridines and the hydrogenation of C=N bonds. rsc.org

Mechanistic Studies of Catalytic Processes

Understanding the mechanism of a catalytic reaction is crucial for optimizing existing catalysts and designing new, more efficient ones. Mechanistic studies often involve a combination of kinetic analysis, characterization of intermediates, and computational modeling.

Elucidation of Active Species and Reaction Intermediates

For catalysts derived from 1,2-disubstituted benzene analogues, significant effort has been dedicated to elucidating the active catalytic species and key reaction intermediates.

In the case of palladium-catalyzed alkoxycarbonylation with DTBPMB-type ligands, mechanistic studies suggest that a palladium hydride species is a key intermediate. units.it This hydride can add to the alkene, followed by migratory insertion of carbon monoxide and subsequent alcoholysis to release the ester product and regenerate the catalyst. units.it

For the asymmetric hydrogenation of enamides catalyzed by neutral bis(phosphine) cobalt complexes, detailed mechanistic investigations have been performed. uit.no These studies, which include kinetic analysis, deuterium (B1214612) labeling, and DFT calculations, support an unsaturated pathway where a cobalt-enamide complex is the resting state. uit.no The rate-determining step is believed to be the oxidative transfer of a hydride from H2 to the enamide. uit.no Evidence for cobalt redox cycling between Co(0) and Co(II) has also been found. uit.no

In the bismuth-catalyzed transfer hydrogenation of azoarenes, kinetic analysis has identified a bismuth(III) complex as the resting state. nih.gov Experimental and computational studies suggest a rate-limiting transition state involving a concerted proton transfer upon nucleophilic addition of the catalyst to a hydrogen-bonded adduct of the azoarene and a phenol. nih.gov

These examples highlight the importance of detailed mechanistic studies in understanding and improving catalytic systems based on the 1,2-disubstituted benzene scaffold. While direct mechanistic data for this compound-derived catalysts is lacking, the principles derived from these analogous systems provide a strong foundation for future research in this area.

Kinetic and Thermodynamic Considerations

Understanding the kinetic and thermodynamic parameters of a catalytic cycle is fundamental to elucidating reaction mechanisms and optimizing catalyst performance. While specific kinetic and thermodynamic data for catalysts derived directly from this compound are not extensively documented in the literature, valuable insights can be gleaned from studies on structurally related systems, such as those involving N-hydroxyphthalimide (NHPI) and bidentate phosphine ligands on a benzene backbone.

Kinetic studies on related catalytic systems often reveal the rate-determining step and the dependence of the reaction rate on the concentrations of the catalyst, substrate, and other reagents. For instance, in the asymmetric hydrogenation of enamides catalyzed by cobalt complexes with bidentate phosphine ligands like (+)-1,2-bis[(2R,5R)-2,5-diisopropylphospholano]benzene, kinetic analysis established a first-order rate dependence on both the catalyst and hydrogen pressure, while being independent of the enamide concentration. uit.no This suggests that the oxidative addition of hydrogen to the cobalt-enamide resting state is the rate-determining step. uit.no A similar approach could be applied to catalysts derived from this compound to identify the key kinetic parameters.

Furthermore, kinetic isotope effect (KIE) studies are a powerful tool for probing the transition state of a reaction. A significant primary KIE, as observed in the reaction of phthalimide-N-oxyl (PINO) radical with various substrates, indicates that hydrogen atom abstraction is the rate-limiting step. jst.go.jp For example, a large deuterium isotope effect (kH/kD = 10.6 at 25 °C) was measured for the reaction with benzhydrol. jst.go.jp Such studies on this compound-based catalysts could confirm the involvement of C-H bond activation in the rate-determining step of relevant transformations.

Table 1: Kinetic Data for a Related Asymmetric Hydrogenation Reaction

| Parameter | Value | Reaction Conditions |

|---|---|---|

| Order in Catalyst | 1 | Co-catalyzed hydrogenation of enamides |

| Order in H₂ | 1 | Co-catalyzed hydrogenation of enamides |

| Order in Enamide | 0 | Co-catalyzed hydrogenation of enamides |

Data is for analogous systems and serves as a reference for potential studies on this compound derived catalysts. uit.nonih.gov

Design and Optimization of Catalytic Systems

The rational design and optimization of catalytic systems are crucial for achieving desired activity, selectivity, and stability. For catalysts derived from this compound, several design strategies can be envisioned to tune their performance.

One key aspect of ligand design is the modification of the phthalimide (B116566) moieties. Introducing substituents on the phthalimide rings can significantly alter the steric and electronic properties of the ligand. For instance, in a study on C4-symmetric dirhodium tetracarboxylate catalysts bearing tetraphenylphthalimido groups, the introduction of bulky substituents on the peripheral benzene rings was shown to create a more sterically demanding environment around the active site. nih.gov This steric hindrance can be a critical factor in controlling the site-selectivity and enantioselectivity of C-H functionalization reactions. nih.gov

The modular nature of ligands based on this compound allows for a systematic optimization process. By synthesizing a library of ligands with varying substituents, it is possible to establish structure-activity and structure-selectivity relationships. This approach has been successfully employed in the optimization of copper-bis(oxazoline) mediated asymmetric reactions, where a diverse set of ligands was screened to identify the optimal catalyst for a specific transformation. chemrxiv.org

Furthermore, the choice of the metal center is another critical parameter in the design of the catalytic system. Different metals will exhibit distinct coordination preferences, redox potentials, and reactivity profiles. The this compound ligand is expected to form stable complexes with a range of transition metals, including but not limited to rhodium, palladium, nickel, and copper. The optimization process would therefore involve screening different metal precursors in combination with a library of this compound-derived ligands.

Table 2: Design and Optimization Strategies

| Strategy | Description | Example from Related Systems |

|---|---|---|

| Ligand Modification | Introduction of steric and electronic directing groups on the phthalimide rings. | Bulky substituents on tetraphenylphthalimido groups in dirhodium catalysts to control site-selectivity. nih.gov |

| Metal Screening | Evaluation of different transition metals to find the optimal metal-ligand combination. | Use of Rh, Pd, Ni, and Cu with various bidentate ligands for cross-coupling and hydrogenation reactions. |

| Reaction Condition Optimization | Systematic variation of solvent, temperature, pressure, and additives. | Optimization of solvent and co-catalyst in palladium-catalyzed carbonylation reactions. nih.gov |

| Combinatorial Approaches | High-throughput screening of a library of catalysts to rapidly identify leads. | In silico design and experimental testing of a library of bis(oxazoline) ligands. chemrxiv.org |

Supramolecular Chemistry and Intermolecular Interactions

Analysis of Non-Covalent Interactions in 1,2-Bis(phthalamido)benzene Systems

The molecular architecture of this compound is governed by a symphony of non-covalent interactions. These weak forces, including hydrogen bonds and π-π stacking, collaboratively direct the assembly of individual molecules into well-ordered, three-dimensional structures.

Hydrogen bonds are highly directional, specific, non-covalent interactions between a hydrogen atom covalently bonded to a highly electronegative atom (donor) and another nearby electronegative atom (acceptor). In this compound, the amide N-H groups serve as hydrogen bond donors, while the carbonyl C=O groups of the phthalimide (B116566) moiety act as hydrogen bond acceptors.

The presence of two phthalamido groups on adjacent positions of the central benzene (B151609) ring allows for the formation of intricate and robust hydrogen bonding networks. These interactions are a dominant force in the crystal packing of similar aromatic amides. For instance, in the structurally related compound 1,2-bis(formylamino)benzene, molecules are linked by N-H···O hydrogen bonds, creating chains and contributing significantly to the stability of the crystal lattice jsac.or.jp. Similarly, in 1,2-bis(N′-benzoylthioureido)benzene, both intramolecular and intermolecular hydrogen bonds involving N-H donors and C=O or C=S acceptors are observed, defining the molecular conformation and the supramolecular arrangement nih.govresearchgate.net.

Based on these precedents, it is anticipated that this compound molecules will self-assemble through N-H···O hydrogen bonds, potentially forming one-dimensional tapes or two-dimensional sheets, which are common motifs in bis(amide) systems. The specific geometry and connectivity of this network will depend on the molecular conformation and the steric constraints imposed by the bulky phthalimide groups.

Table 1: Potential Hydrogen Bond Parameters in Amide Systems

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

|---|---|---|---|---|

| Intermolecular | N-H | O=C | 2.8 - 3.2 | 150 - 180 |

Note: The data in this table represents typical values for amide-containing compounds and serves as a predictive framework for this compound.

Aromatic stacking, or π-π interactions, are non-covalent interactions between aromatic rings. These interactions are crucial in the assembly of many organic molecules and play a significant role in the structure of DNA and proteins. The strength and geometry of π-π stacking are influenced by the electrostatic and dispersion forces between the π-systems of the interacting rings.

The stacking can occur in various geometries, including face-to-face and offset (or slipped) arrangements. In the case of 1,2-bis(iodomethyl)benzene, weak parallel slipped π–π stacking interactions with an inter-planar distance of 3.3789 Å have been observed researchgate.netnih.gov. The specific geometry of stacking in this compound would be a balance between maximizing attractive dispersion forces and minimizing electrostatic repulsion between the electron-rich π-clouds.

Table 2: Geometries of Aromatic Stacking Interactions

| Stacking Geometry | Description | Typical Interplanar Distance (Å) |

|---|---|---|

| Face-to-Face | Rings are positioned directly on top of each other. | 3.3 - 3.8 |

| Offset/Slipped | Rings are displaced relative to each other. | 3.3 - 3.8 |

Note: This table outlines common π-π stacking geometries and their characteristic distances, which are likely to be relevant for this compound.

Directed Self-Assembly and Crystal Engineering

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions ias.ac.in. The predictable and directional nature of hydrogen bonds, combined with the less directional but significant contribution of π-π stacking, makes this compound a promising candidate for crystal engineering.

By controlling crystallization conditions such as solvent, temperature, and concentration, it may be possible to direct the self-assembly of this compound into different polymorphic forms or co-crystals. The interplay between the hydrogen bonding and π-π stacking can lead to the formation of specific supramolecular synthons—robust and predictable patterns of intermolecular interactions. The amide-to-amide hydrogen bonding, for example, is a very reliable synthon in crystal engineering.

The principles of directed self-assembly have been successfully applied to other bis(amide) systems to create materials with tailored morphologies and properties. For instance, the self-assembly of perylene bisimides, which also feature extensive aromatic cores, can be controlled to form well-defined nano- and microstructures nih.gov.

Formation of Extended Architectures and Frameworks

The combination of directional hydrogen bonding and π-π stacking interactions in this compound can lead to the formation of extended, higher-order supramolecular architectures. The linear propagation of intermolecular interactions can result in one-dimensional chains or tapes. These primary structures can then further assemble through weaker interactions to form two-dimensional sheets or three-dimensional frameworks.

The formation of such extended networks is a hallmark of supramolecular chemistry and is essential for the development of functional materials. For example, porous organic frameworks can be constructed from building blocks that self-assemble through well-defined intermolecular interactions. While this compound itself may not form a highly porous structure, its derivatives could be designed to create voids and channels within the crystalline lattice. The study of sulfonamide crystal structures, for example, reveals how strong intermolecular hydrogen bonds and π-π interactions are the main driving forces for crystal packing, leading to different polymorphs with distinct properties nih.gov.

The understanding of how molecules like this compound self-assemble into extended architectures is fundamental for the bottom-up fabrication of novel organic materials with potential applications in electronics, sensing, and separation technologies.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic and Molecular Structures

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic and molecular structure of 1,2-Bis(phthalamido)benzene. nih.govwavefun.com These methods allow for the prediction of optimized geometries, electronic properties, and spectroscopic features.

A key aspect of the electronic structure analysis is the examination of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgd-nb.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. scirp.org In this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the nitrogen atoms of the amide linkages, while the LUMO is likely distributed over the electron-deficient phthalimide (B116566) carbonyl groups. d-nb.info

DFT calculations can also predict various electronic parameters, as illustrated in the hypothetical data table below, which is based on typical values for related aromatic and phthalimide compounds. scirp.orgresearchgate.net

| Calculated Parameter | Description | Hypothetical Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.7 eV |

| Ionization Potential | Energy required to remove an electron | 6.5 eV |

| Electron Affinity | Energy released upon gaining an electron | 1.8 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 3.5 D |

This table presents hypothetical values for this compound based on computational studies of similar molecules.

Furthermore, quantum chemical methods can simulate spectroscopic properties, such as infrared (IR) and UV-Visible absorption spectra, which can be compared with experimental data to validate the computational model. nih.govmdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.govacs.orgresearchgate.net By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about the conformational dynamics, flexibility, and intermolecular interactions of this compound in various environments, such as in solution or in the solid state.

An MD simulation of this compound would typically involve placing the molecule in a simulation box, often with an explicit solvent, and allowing the system to evolve over time. acs.orgresearchgate.net The trajectory generated from the simulation can be analyzed to understand various dynamic properties. For instance, the rotation around the C-N bonds connecting the benzene ring to the phthalimide groups can be studied to determine the accessible conformations and the energy barriers between them.

MD simulations are particularly useful for investigating how this compound interacts with other molecules, such as solvent molecules or potential binding partners. tandfonline.com The simulations can reveal the preferred binding modes, interaction energies, and the role of specific functional groups in mediating these interactions. This is highly relevant for understanding its behavior in biological systems or its performance as a ligand in coordination complexes. acs.orgresearchgate.net Key analyses from MD simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions (RDFs) to characterize the local environment around specific atoms. tandfonline.com

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry provides invaluable tools for investigating the mechanisms and pathways of chemical reactions involving this compound. nih.govarxiv.org By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the associated energy barriers, which helps in understanding reaction kinetics and selectivity. nih.govrsc.org

For instance, the synthesis of this compound itself, which typically involves the reaction of o-phenylenediamine (B120857) with phthalic anhydride (B1165640), could be modeled to elucidate the step-by-step mechanism of the double acylation reaction. More complex transformations, such as its behavior in catalytic cycles or its degradation pathways, can also be explored. rsc.orgresearchgate.net

DFT calculations are commonly employed to locate the transition state structures and calculate the activation energies for various possible reaction pathways. nih.gov For example, if this compound were to undergo an electrophilic aromatic substitution on its central benzene ring, computational models could predict the regioselectivity (i.e., the preferred position of substitution) by comparing the energies of the transition states leading to different isomers. rsc.org Similarly, if the molecule acts as a ligand, the mechanism of its coordination to a metal center can be computationally investigated. researchgate.net

Ligand Field Theory and Bonding Analysis in Metal Complexes

When this compound acts as a ligand in a coordination complex, Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of the resulting metal complex. wikipedia.orglibretexts.orgnumberanalytics.com LFT is an extension of molecular orbital theory that focuses on the interactions between the metal d-orbitals and the ligand orbitals. wikipedia.orglibretexts.org

In a complex with this compound, the nitrogen atoms of the phthalamido groups are the most likely coordination sites. The interaction between the lone pairs of these nitrogen atoms and the d-orbitals of the metal ion leads to a splitting of the d-orbitals into different energy levels. libretexts.orglibretexts.org The magnitude of this splitting, denoted as Δ, depends on the metal ion, its oxidation state, and the geometry of the complex. numberanalytics.com

The nature of the ligand-metal bonding can be further analyzed using computational methods. These calculations can provide a more detailed molecular orbital diagram, showing the contributions of both metal and ligand orbitals to the bonding and anti-bonding molecular orbitals. libretexts.org This analysis can reveal the extent of σ-donation from the ligand to the metal and any potential π-interactions. The phthalimide groups contain π systems that could, in principle, participate in π-backbonding with the metal, which would influence the strength of the ligand field. wikipedia.org

A bonding analysis can also elucidate the magnetic properties and the color of the complex, which are determined by the electronic transitions between the split d-orbitals. researchgate.net The table below summarizes key concepts of Ligand Field Theory applicable to a hypothetical metal complex of this compound.

| LFT Concept | Description | Relevance to this compound Complexes |

| d-Orbital Splitting | The removal of degeneracy of the metal d-orbitals due to the ligand field. | Determines the electronic configuration (high-spin vs. low-spin) and magnetic properties of the complex. numberanalytics.com |

| Ligand Field Splitting Parameter (Δ) | The energy difference between the split d-orbitals. | A larger Δ indicates a stronger ligand field, which can be influenced by the geometry and the nature of the metal-ligand bond. numberanalytics.com |

| Spectrochemical Series | An empirical ranking of ligands based on their ability to cause d-orbital splitting. | Helps in predicting whether this compound will be a strong-field or weak-field ligand. libretexts.org |

| σ-Donation | The donation of electron density from the ligand's σ-orbitals to the metal's d-orbitals. | This is the primary bonding interaction in most coordination complexes. wikipedia.org |

| π-Interaction | The interaction between the metal's d-orbitals and the ligand's π-orbitals (π-donation or π-acceptance). | The phthalimide rings offer potential for π-interactions, which can affect the magnitude of Δ. wikipedia.org |

This table outlines the fundamental principles of Ligand Field Theory and their application to metal complexes of this compound.

Computational studies on related metal complexes with ligands containing benzene-1,2-dithiolate or Schiff bases derived from 1,2-bis(2'-aminophenoxy)benzene show that DFT can accurately predict geometric parameters and electronic properties, which supports the applicability of these methods to complexes of this compound. scirp.orguzh.ch

Derivatization, Functionalization, and Material Science Prospects

Electrophilic Aromatic Substitution on the Benzene (B151609) Core of 1,2-Bis(phthalamido)benzene

Electrophilic aromatic substitution (EAS) provides a fundamental route to functionalize the central benzene ring of this compound. pressbooks.pub The reactivity of this core is significantly influenced by the two attached phthalamido groups. These groups are strongly electron-withdrawing due to the presence of the carbonyl moieties, which pull electron density from the benzene ring. libretexts.orgyoutube.com Consequently, the central ring is deactivated towards electrophilic attack compared to unsubstituted benzene, necessitating harsher reaction conditions. libretexts.org

The two phthalamido groups direct incoming electrophiles primarily to the positions meta to themselves. In the case of this compound, the 4- and 5-positions are meta to one substituent and para to the other, while the 3- and 6-positions are meta to one and ortho to the other. This complex directing effect can lead to mixtures of products.

Key Electrophilic Aromatic Substitution Reactions:

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. libretexts.orgmasterorganicchemistry.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺) as the active electrophile. libretexts.orgmasterorganicchemistry.com Given the deactivating nature of the phthalamido groups, forcing conditions may be required. docbrown.info

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine or chlorine) typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). chemguide.co.uklibretexts.orglibretexts.org The catalyst polarizes the halogen molecule, increasing its electrophilicity and enabling it to attack the deactivated ring. libretexts.orglibretexts.org

Sulfonation: This reversible reaction introduces a sulfonic acid group (-SO₃H) onto the ring using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid). chemguide.co.uklibretexts.org The electrophile is SO₃. chemguide.co.uklibretexts.org The reversibility of this reaction allows the sulfonic acid group to be used as a temporary blocking group to direct other substituents to specific positions. libretexts.orguobabylon.edu.iq

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are important for forming new carbon-carbon bonds. wikipedia.orgpressbooks.pub Acylation involves reacting the aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like AlCl₃ to introduce an acyl group (R-C=O). masterorganicchemistry.comlibretexts.org Alkylation introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org However, Friedel-Crafts reactions are generally ineffective on strongly deactivated rings like this compound.

| Reaction | Reagents | Electrophile | Typical Product |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ libretexts.org | Nitronium ion (NO₂⁺) libretexts.org | Nitro-1,2-bis(phthalamido)benzene |

| Bromination | Br₂, FeBr₃ chemguide.co.uk | Br⁺ (polarized) libretexts.org | Bromo-1,2-bis(phthalamido)benzene |

| Sulfonation | SO₃, H₂SO₄ chemguide.co.uk | Sulfur trioxide (SO₃) chemguide.co.uk | 1,2-Bis(phthalamido)benzenesulfonic acid |

| Acylation | RCOCl, AlCl₃ libretexts.org | Acylium ion (RCO⁺) pressbooks.pub | (Generally Unreactive) |

Functional Group Interconversions on Phthalimido Moieties

The phthalimido groups are not merely passive substituents; they are reactive functional groups that can be chemically transformed. The most significant of these transformations is the cleavage of the imide ring to unmask a primary amine functionality.

Ring-Opening of the Phthalimide (B116566) System:

This reaction is central to the Gabriel synthesis of primary amines. For this compound, this cleavage reaction provides a synthetic route to 1,2-phenylenediamine, a valuable precursor for various heterocyclic compounds and polymers.

Hydrazinolysis: The most common method for cleaving the phthalimide group involves treatment with hydrazine (B178648) (N₂H₄) in a solvent like ethanol (B145695). cmu.eduresearchgate.net The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbons of the imide, leading to the formation of a stable cyclic hydrazide (phthalhydrazide) and the release of the free diamine. researchgate.net

Other Nucleophilic Ring-Openings: Besides hydrazine, other nucleophiles can open the phthalimide ring. Studies have shown that reagents like 2-aminoethanol and 2-aminoethanethiol can react with phthalimides to yield ring-opened products. cmu.edu These reactions expand the toolkit for modifying the phthalimido moieties and creating new functionalized derivatives. cmu.edu

| Reagent | Product from Phthalimido Group | Co-Product | Reference |

| Hydrazine (N₂H₄) | Primary Amine (-NH₂) | Phthalhydrazide | cmu.edu, researchgate.net |

| 2-Aminoethanol | N-(2-hydroxyethyl)phthalamide | - | cmu.edu |

| 2-Aminoethanethiol | N-(2-thioethyl)phthalamide | - | cmu.edu |

Synthesis of Novel Analogs and Hybrid Structures

The derivatization of this compound opens pathways to a wide array of novel chemical structures. By combining reactions on the central core with transformations of the phthalimido groups, complex molecules with tailored properties can be designed.

A key strategy involves the initial ring-opening of the two phthalimido groups to generate in situ or isolated 1,2-phenylenediamine. This diamine is a powerful building block for synthesizing heterocyclic systems. For example, condensation of 1,2-phenylenediamine with dicarbonyl compounds can yield quinoxalines, while reaction with carboxylic acids or their derivatives can produce benzimidazoles.

Furthermore, the synthesis of aza-analogs, where carbon atoms in the aromatic rings are replaced by nitrogen, represents another frontier. rsc.orgresearchgate.net While not starting directly from this compound, the principles of constructing such analogs can be applied to its derivatives. For instance, a nitrated derivative of this compound could be reduced to an amino group, which could then be used as a handle for further annulation reactions to build new fused ring systems. mdpi.com

Applications in Polymer Chemistry and Advanced Materials

This compound and its derivatives are highly relevant to the field of polymer science, particularly in the synthesis of high-performance polyimides. Aromatic polyimides are a class of polymers renowned for their exceptional thermal stability, chemical resistance, and excellent mechanical properties, making them suitable for applications in aerospace and microelectronics. koreascience.kr

The synthesis of polyimides typically involves the polycondensation reaction between a dianhydride and a diamine. The structure of this compound is closely related to the repeating units of certain polyimides. More importantly, the cleavage of its phthalimido groups yields 1,2-phenylenediamine, a key diamine monomer.

By reacting this diamine with various aromatic dianhydrides, a range of polyimides with different properties can be synthesized. The choice of dianhydride partner allows for the fine-tuning of the final polymer's characteristics, such as its glass transition temperature (Tg), solubility, and thermal stability. vt.edusemanticscholar.org For example, using fluorinated dianhydrides like 6FDA can enhance the solubility and lower the dielectric constant of the resulting polyimide, which is advantageous for microelectronics applications. vt.edukpi.ua The ortho-linkage of the amine groups in 1,2-phenylenediamine can lead to polymers with unique chain conformations compared to their meta and para isomers.

| Polymer Precursor | Source | Potential Polymer Class | Key Properties |

| 1,2-Phenylenediamine | Hydrazinolysis of this compound | Aromatic Polyimides | High thermal stability, chemical resistance |

| Functionalized 1,2-Phenylenediamine | Derivatization followed by hydrazinolysis | Functional Polyimides | Tailored solubility, optical, or electronic properties |

Precursor Chemistry for Reactive Intermediates

The rigid, strained structure of the phthalimido groups suggests that this compound could serve as a precursor for generating reactive intermediates under thermal or photochemical conditions. The phthalimide system is known to undergo various photochemical reactions. dcu.ie

One potential pathway could involve the generation of benzyne-type intermediates. The thermal decomposition of phthaloyl peroxide, derived from phthalic acid, is a known method for generating benzyne. While not a direct application, it highlights the potential of the phthaloyl moiety to act as a precursor.

Another possibility lies in the generation of radical intermediates. Photochemical excitation of the phthalimide carbonyl groups can lead to the formation of diradical species through processes like intramolecular hydrogen abstraction, if a suitable hydrogen source is available. dcu.ie Modification of the this compound structure, for example by introducing alkyl chains, could provide sites for such intramolecular reactions. Furthermore, the visible-light-induced Wolff rearrangement of related α-diazoketones to form ketenes demonstrates how complex cyclic systems can be precursors to highly reactive species for cycloaddition reactions. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-bis(phthalamido)benzene, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves sequential amidation of 1,2-diaminobenzene with phthalic anhydride derivatives. Key parameters include temperature control (80–120°C) and stoichiometric ratios (1:2 for diamine to anhydride). Solvent choice (e.g., DMF or THF) and catalytic bases (e.g., triethylamine) significantly influence yield. Purification via recrystallization or column chromatography is critical to isolate high-purity products . For reproducibility, track intermediates using TLC and confirm structural integrity via NMR and FT-IR at each step.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, ensuring high-resolution data collection (e.g., synchrotron sources for <1.0 Å resolution) to resolve hydrogen bonding and π-stacking interactions .

- Spectroscopy : UV-Vis for electronic transitions, / NMR for symmetry analysis, and FT-IR for amide bond confirmation (C=O stretch ~1680 cm) .

- Computational modeling : Perform DFT calculations (B3LYP/6-31G* level) to map frontier molecular orbitals and predict reactivity .

Q. What are the common pitfalls in analyzing fluorescence properties of this compound derivatives?

- Methodological Answer : Fluorescence studies require rigorous control of solvent polarity, concentration, and excitation wavelengths. Avoid aggregation-induced quenching by using dilute solutions (<10 M). Synchronous fluorescence spectroscopy can resolve overlapping emission bands, while time-resolved measurements (e.g., TCSPC) differentiate static vs. dynamic quenching mechanisms .

Advanced Research Questions

Q. How does this compound act as a dual-functional ligand in transition-metal catalysis?

- Methodological Answer : The compound’s rigid backbone and electron-deficient amide groups enable chelation to metals (e.g., Pd, Cu) in cross-coupling reactions (e.g., Suzuki-Miyaura). To study this:

- Catalytic screening : Test activity under varying conditions (e.g., solvent, base, temperature). Monitor turnover frequency (TOF) via GC-MS or HPLC.

- Mechanistic probes : Use NMR to track ligand-metal coordination or EXAFS to analyze metal-ligand bond distances .

- Competitive experiments : Compare catalytic efficiency with alternative ligands (e.g., BINAP) to assess electronic/steric effects .

Q. What strategies resolve contradictions in reported fluorescence quantum yields for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects, calibration standards, or instrument sensitivity. Standardize measurements by:

- Internal calibration : Use quinine sulfate (in 0.1 M HSO) as a reference (Φ = 0.54).

- Corrected spectra : Apply instrument-specific excitation/emission correction factors.

- Comparative studies : Replicate conditions from conflicting reports to isolate variables (e.g., oxygen quenching in aerated vs. degassed solutions) .

Q. How can computational modeling predict the supramolecular assembly of this compound in crystal lattices?

- Methodological Answer : Use force-field (e.g., MM3) or ab initio (e.g., DFT-D3) methods to simulate packing motifs. Focus on:

- Non-covalent interactions : Hydrogen bonds (N-H···O=C) and π-π stacking (interplanar distances <3.5 Å).

- Polymorphism screening : Vary lattice parameters in software (e.g., Mercury) to predict stable polymorphs. Validate predictions against experimental PXRD data .

Q. What advanced techniques elucidate the compound’s role in charge-transfer complexes?

- Methodological Answer : Combine electrochemical and spectroscopic methods:

- Cyclic voltammetry : Measure redox potentials (vs. Ag/AgCl) to identify charge-transfer transitions.

- Transient absorption spectroscopy : Track excited-state dynamics (e.g., charge separation lifetimes).

- EPR : Detect radical intermediates in photoinduced electron-transfer reactions .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in catalytic activity data across studies?

- Methodological Answer : Systematically evaluate:

- Reaction conditions : Catalyst loading, solvent purity, and substrate ratios.

- Analytical methods : Ensure consistent quantification (e.g., internal standards in GC-MS).

- Error analysis : Report standard deviations from triplicate runs and use statistical tests (e.g., ANOVA) to assess significance .

Q. What protocols validate the stability of this compound under reactive conditions?

- Methodological Answer : Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.